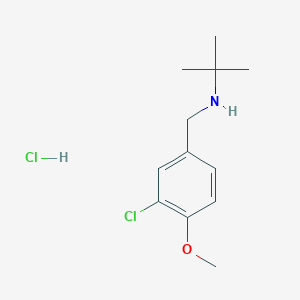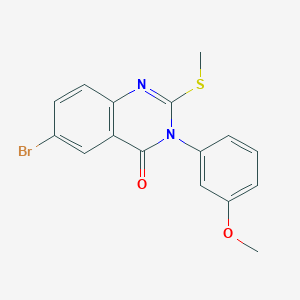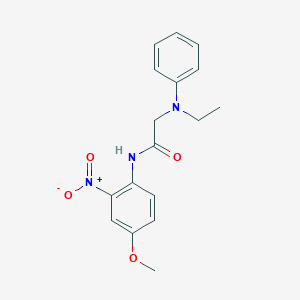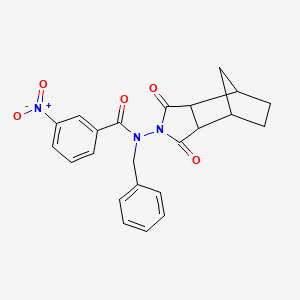![molecular formula C22H23N3O4 B4222989 3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B4222989.png)
3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
3-[2-(4-Hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is a complex organic compound with a molecular formula of C22H23N3O4 and an average mass of 393.436 Da . This compound features a benzimidazole moiety, which is known for its diverse biological and clinical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of Hydroxybutyl Group: The hydroxybutyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of Pyrrolidinedione Ring: The pyrrolidinedione ring can be formed through cyclization reactions involving amines and anhydrides or other suitable reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The benzimidazole and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybutyl group may yield butyric acid derivatives, while substitution reactions on the benzimidazole ring can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
3-[2-(4-Hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, or disruption of microbial cell walls.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as albendazole, mebendazole, and thiabendazole share the benzimidazole core and exhibit similar biological activities.
Pyrrolidinedione Derivatives: Compounds like thalidomide and lenalidomide contain the pyrrolidinedione ring and are known for their immunomodulatory and anticancer properties.
Uniqueness
3-[2-(4-Hydroxybutyl)-1H-benzimidazol-1-yl]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybutyl and methoxyphenyl groups enhances its solubility, reactivity, and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-[2-(4-hydroxybutyl)benzimidazol-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-16-11-9-15(10-12-16)24-21(27)14-19(22(24)28)25-18-7-3-2-6-17(18)23-20(25)8-4-5-13-26/h2-3,6-7,9-12,19,26H,4-5,8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJCCTXJVFVHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C4=CC=CC=C4N=C3CCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-bis[4-(diethylsulfamoyl)phenyl]cyclohexane-1,4-dicarboxamide](/img/structure/B4222907.png)
![(2-furylmethyl){2-nitro-5-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}amine](/img/structure/B4222933.png)


![methyl 4-(2,5-dimethylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B4222963.png)
![N-[(3-chloro-4-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine;hydrochloride](/img/structure/B4222965.png)
![1-[2-(4A,10A-DIHYDRO-10H-PHENOTHIAZIN-10-YL)-2-OXOETHYL]-5-FLUORO-6-(METHYLSULFANYL)-2(1H)-PYRIMIDINONE](/img/structure/B4222969.png)

![[5-hydroxy-3-propan-2-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-[4-[(4-methylphenyl)methoxy]phenyl]methanone](/img/structure/B4222973.png)
![5-(3-methoxyphenyl)-3-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4222974.png)
![N-{4-[({[2-(4-morpholinyl)-5-nitrobenzoyl]amino}carbonothioyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4222975.png)

![2-[(3-bromobenzyl)thio]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4222983.png)
![Ethyl 4-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B4222991.png)
